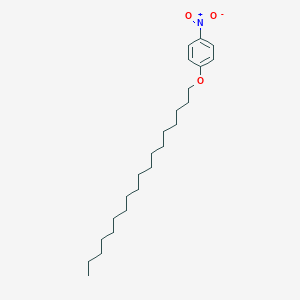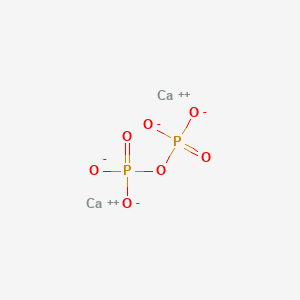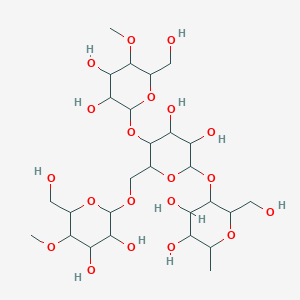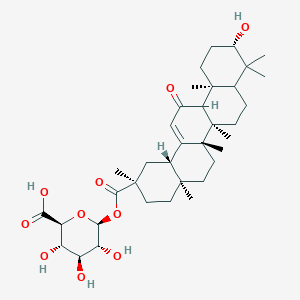
Glycyrrhetyl 30-monoglucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyrrhetyl 30-monoglucuronide (GMG) is a natural compound that is found in the licorice root. It has been extensively studied for its medicinal properties and has been found to have a wide range of potential applications in the field of medicine. GMG is a glucuronide conjugate of glycyrrhetinic acid, which is a triterpenoid compound found in licorice.
作用機序
The mechanism of action of Glycyrrhetyl 30-monoglucuronide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Glycyrrhetyl 30-monoglucuronide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
実験室実験の利点と制限
One of the advantages of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that it is a natural compound that is found in the licorice root. This makes it a safe and non-toxic compound to use in experiments. However, one of the limitations of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that its synthesis is a complex process that requires specialized equipment and expertise.
将来の方向性
There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide. One area of research is the development of new drugs that are based on Glycyrrhetyl 30-monoglucuronide. Another area of research is the study of the mechanism of action of Glycyrrhetyl 30-monoglucuronide. It is also important to study the potential side effects of Glycyrrhetyl 30-monoglucuronide and to determine the optimal dosage for its use in medicine. Finally, it is important to study the potential applications of Glycyrrhetyl 30-monoglucuronide in the treatment of various diseases, such as cancer and viral infections.
Conclusion:
In conclusion, Glycyrrhetyl 30-monoglucuronide is a natural compound that is found in the licorice root. It has been extensively studied for its potential applications in the field of medicine. Glycyrrhetyl 30-monoglucuronide has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Its synthesis is a complex process that requires specialized equipment and expertise. There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide, including the development of new drugs and the study of its mechanism of action.
合成法
The synthesis of Glycyrrhetyl 30-monoglucuronide involves the glucuronidation of glycyrrhetinic acid using glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes that are present in the liver and other tissues. The reaction takes place in two steps, with the first step involving the formation of a glucuronide intermediate, which is then converted to Glycyrrhetyl 30-monoglucuronide in the second step. The synthesis of Glycyrrhetyl 30-monoglucuronide is a complex process and requires specialized equipment and expertise.
科学的研究の応用
Glycyrrhetyl 30-monoglucuronide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus. It has also been found to have anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
特性
CAS番号 |
111510-20-4 |
|---|---|
製品名 |
Glycyrrhetyl 30-monoglucuronide |
分子式 |
C36H54O10 |
分子量 |
646.8 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)38)20(37)16-18-19-17-33(4,13-12-32(19,3)14-15-35(18,36)6)30(44)46-29-25(41)23(39)24(40)26(45-29)28(42)43/h16,19,21-27,29,38-41H,8-15,17H2,1-7H3,(H,42,43)/t19-,21?,22+,23+,24+,25-,26+,27?,29+,32-,33-,34+,35-,36-/m1/s1 |
InChIキー |
PCQOITPWNKCXLU-KFRHEUMDSA-N |
異性体SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
同義語 |
1-(18 beta-glycyrrhet-30-yl)glucopyranuronic acid glycyrrhetyl 30-monoglucuronide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
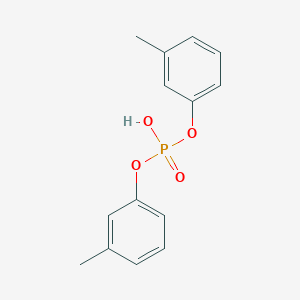

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
